(2S,3R)-2-Decyl-3-pentyloxirane
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Overview
Description
(2S,3R)-2-Decyl-3-pentyloxirane is a chiral epoxide with two stereogenic centers This compound is notable for its unique three-dimensional structure, which imparts specific chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Decyl-3-pentyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand to induce asymmetry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Decyl-3-pentyloxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Strong oxidizing agents like peracids or ozone can be employed.
Major Products
Nucleophilic substitution: The major products are often alcohols or ethers, depending on the nucleophile.
Reduction: The primary products are diols.
Oxidation: The products can vary widely, including aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
(2S,3R)-2-Decyl-3-pentyloxirane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers and as a reactive diluent in epoxy resins.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Decyl-3-pentyloxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate, facilitating the formation of more complex structures.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Bromo-2,3-diphenylbutane: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-3-Alkyl-2,3-diphenylbutane: Shares the same stereochemistry but has different alkyl substituents.
Uniqueness
(2S,3R)-2-Decyl-3-pentyloxirane is unique due to its specific alkyl chain length and the presence of the epoxide ring. This combination of features imparts distinct reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
61140-91-8 |
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Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
(2S,3R)-2-decyl-3-pentyloxirane |
InChI |
InChI=1S/C17H34O/c1-3-5-7-8-9-10-11-13-15-17-16(18-17)14-12-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17+/m1/s1 |
InChI Key |
WSENOTUQCQONSO-SJORKVTESA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCCCC |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC |
Origin of Product |
United States |
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